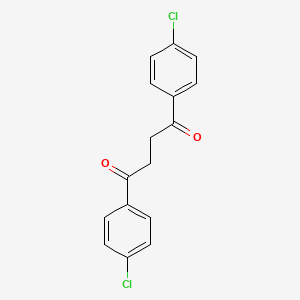
1,4-Bis(4-chlorophenyl)butane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-chlorophenyl)butane-1,4-dione is an organic compound with the molecular formula C16H12Cl2O2. It is characterized by the presence of two 4-chlorophenyl groups attached to a butane-1,4-dione backbone. This compound is known for its centrosymmetric structure, where the two benzene rings are coplanar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(4-chlorophenyl)butane-1,4-dione can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by oxidation to form the desired diketone. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(4-chlorophenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Chlorine, nitric acid
Major Products Formed
Oxidation: 4-chlorobenzoic acid
Reduction: 1,4-bis(4-chlorophenyl)butane-1,4-diol
Substitution: 4-chloro-2-nitrophenyl derivatives
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-chlorophenyl)butane-1,4-dione has several applications in scientific research:
Biology: The compound is used in studies related to enzyme-catalyzed reactions and stereoselective reductions.
Medicine: Research on its potential pharmacological properties and its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-chlorophenyl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. For example, in enzymatic reduction reactions, the compound undergoes stereoselective reduction to form chiral alcohols. The molecular targets include enzymes such as alcohol dehydrogenases, which facilitate the reduction process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
- 1,4-Bis(4-chlorophenyl)butane-1,4-diol
- 1,4-Bis(4-chlorophenyl)butane-1,4-dicarboxylic acid
Uniqueness
1,4-Bis(4-chlorophenyl)butane-1,4-dione is unique due to its centrosymmetric structure and the presence of two 4-chlorophenyl groups. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate for synthesizing various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
24314-35-0 |
|---|---|
Molekularformel |
C16H12Cl2O2 |
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
1,4-bis(4-chlorophenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H12Cl2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI-Schlüssel |
JPFNKZZXDRISQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


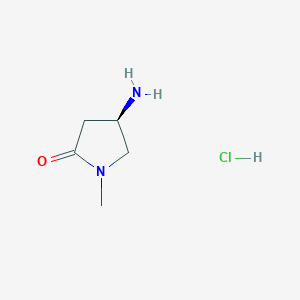
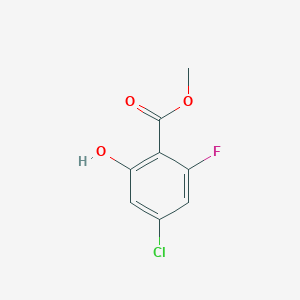
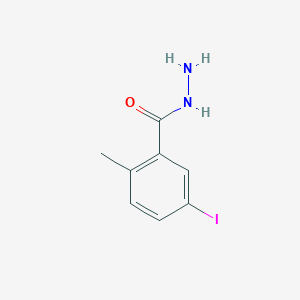
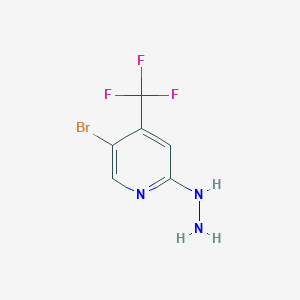

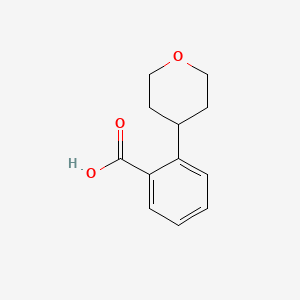
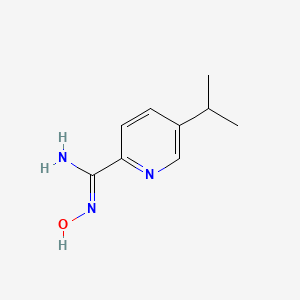
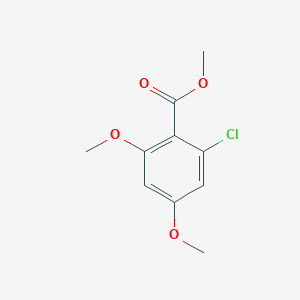
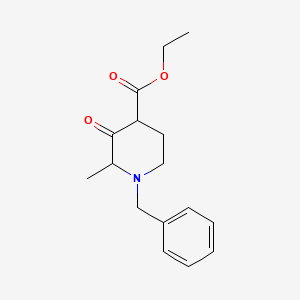
![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)

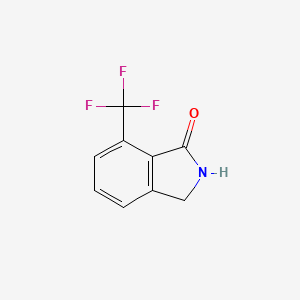

![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)
